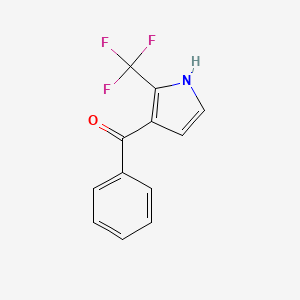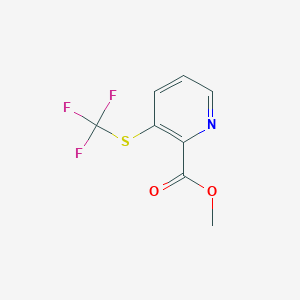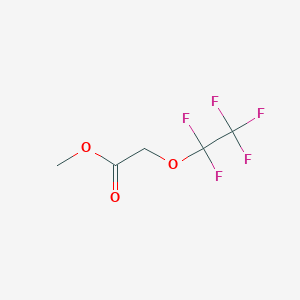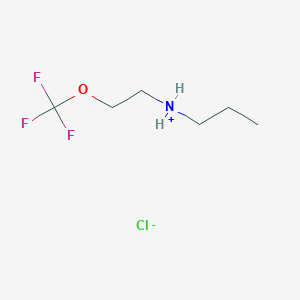
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is an organic compound that features a pyrrole ring substituted with a trifluoromethyl group and a phenyl group
Mecanismo De Acción
Target of Action
For instance, 5-[2-(trifluoromethyl)phenyl]-2-furoic acid, a compound with a trifluoromethyl group, has been reported to target Methionine aminopeptidase in Escherichia coli .
Mode of Action
Compounds containing a pyrrolidine ring, such as this one, are known to exhibit diverse biological activities . The trifluoromethyl group can form electron donor–acceptor (EDA) complexes with other molecules, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Biochemical Pathways
[2-(trifluoromethyl)phenyl]methanol, a compound with a similar structure, is classified as a (trifluoromethyl)benzenes , suggesting that it may interact with similar biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in the molecule could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .
Result of Action
For instance, a study reported that certain derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol showed potent analgesic efficacy .
Action Environment
It’s worth noting that the trifluoromethyl group can enhance the stability of pharmaceuticals, potentially making the compound more resistant to environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of a pyrrole derivative with a trifluoromethylating agent. One common method includes the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane to yield dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Radical trifluoromethylation can be achieved using photoredox catalysis with visible light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity
Comparación Con Compuestos Similares
- Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanol
- Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)acetic acid
- Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)amine
Uniqueness: Phenyl(2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both a trifluoromethyl group and a phenyl group on the pyrrole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
phenyl-[2-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-16-11)10(17)8-4-2-1-3-5-8/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHDXVLZPHVLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6351414.png)









